molecular formula C14H19NO4 B1425467 Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate CAS No. 408365-87-7

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Cat. No.: B1425467
CAS No.: 408365-87-7
M. Wt: 265.30 g/mol
InChI Key: BRJFKWWIPOBJNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 6-aminopyridine, followed by the protection of the amino group with tert-butoxycarbonyl (Boc) group . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Deprotection: The major product is the free amine derivative of the compound.

Scientific Research Applications

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate exerts its effects involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal a reactive amine, which can then interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Boc-protected amine and ethyl ester functionalities, making it a versatile intermediate in organic synthesis and research applications .

Properties

CAS No.

408365-87-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl 6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H19NO4/c1-5-18-12(16)9-10-7-6-8-11(15-10)13(17)19-14(2,3)4/h6-8H,5,9H2,1-4H3

InChI Key

BRJFKWWIPOBJNV-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC1=NC(=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
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